Cas no 2228857-30-3 (Fmoc-NMe-PEG4-NHS ester)

Fmoc-NMe-PEG4-NHS ester is a heterobifunctional crosslinker featuring an Fmoc-protected amine and an NHS ester group, connected by a tetraethylene glycol (PEG4) spacer. The Fmoc group provides orthogonality for selective deprotection in solid-phase peptide synthesis (SPPS), while the NHS ester enables efficient conjugation with primary amines under mild conditions. The PEG4 spacer enhances solubility and reduces steric hindrance, improving reaction yields in bioconjugation applications. This reagent is particularly useful for introducing PEGylated linkages in peptide or protein modifications, ensuring controlled spacing and biocompatibility. Its stability and reactivity make it suitable for diverse bioconjugation and drug delivery research.
Fmoc-NMe-PEG4-NHS ester structure
Fmoc-NMe-PEG4-NHS ester structure
Product Name:Fmoc-NMe-PEG4-NHS ester
CAS No:2228857-30-3
MF:C31H38N2O10
MW:598.640829563141
CID:5052136
PubChem ID:134159731
Update Time:2025-10-30

Fmoc-NMe-PEG4-NHS ester Chemical and Physical Properties

Names and Identifiers

    • Fmoc-NMe-PEG4-NHS ester
    • BP-24027
    • 2,5-dioxopyrrolidin-1-yl 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3,6,9,12-tetraoxapentadecan-15-oate
    • 2,5-Dioxopyrrolidin-1-yl 1-(9H-fluoren-9-yl)-4-methyl-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oate
    • CS-0114857
    • HY-141103
    • 2228857-30-3
    • AKOS040743334
    • (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
    • Inchi: 1S/C31H38N2O10/c1-32(31(37)42-22-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27)13-15-39-17-19-41-21-20-40-18-16-38-14-12-30(36)43-33-28(34)10-11-29(33)35/h2-9,27H,10-22H2,1H3
    • InChI Key: GDTKRPKAACWJRV-UHFFFAOYSA-N
    • SMILES: O(C(N(C)CCOCCOCCOCCOCCC(=O)ON1C(CCC1=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 598.25264541g/mol
  • Monoisotopic Mass: 598.25264541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 20
  • Complexity: 879
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 130

Fmoc-NMe-PEG4-NHS ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1185497-50mg
Fmoc-NMe-PEG4-NHS ester
2228857-30-3 98%
50mg
¥4741 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Fmoc-NMe-PEG4-NHS ester
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Fmoc-NMe-PEG4-NHS ester
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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Fmoc-NMe-PEG4-NHS ester Related Literature

Additional information on Fmoc-NMe-PEG4-NHS ester

Professional Introduction to Fmoc-NMe-PEG4-NHS Ester (CAS No: 2228857-30-3)

Fmoc-NMe-PEG4-NHS Ester is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biotechnological research. This compound, with the chemical abstracts service number CAS No: 2228857-30-3, is a derivative of polyethylene glycol (PEG) and is widely utilized in the synthesis of peptide-based therapeutics and diagnostic agents. The presence of the Fmoc (fluorenylmethyloxycarbonyl) group and the NHS (N-hydroxysuccinimide) ester functionality makes it a versatile tool for researchers aiming to modify and functionalize biomolecules.

The Fmoc protecting group is particularly valuable in peptide synthesis due to its stability under basic conditions, which allows for selective deprotection at the end of the synthesis. This characteristic ensures high fidelity in peptide assembly, minimizing side reactions and improving yield. The incorporation of a PEG moiety, specifically a tetraethylene glycol (PEG4) segment, enhances the solubility and bioavailability of peptides, making them more suitable for therapeutic applications. Additionally, the NHS ester functionality facilitates the conjugation of peptides to various biomolecules, including antibodies and small molecules, further expanding its utility in drug development.

In recent years, there has been a surge in research focused on developing novel methodologies for peptide-based drug delivery systems. The use of PEGylated peptides has emerged as a promising strategy to improve pharmacokinetic properties, such as prolonging circulation time and reducing immunogenicity. The compound Fmoc-NMe-PEG4-NHS Ester plays a pivotal role in this context by enabling the efficient synthesis of PEGylated peptides. For instance, studies have demonstrated its application in creating stealth nanoparticles that can encapsulate therapeutic peptides, enhancing their delivery to target tissues while minimizing systemic toxicity.

Moreover, advancements in click chemistry have further amplified the utility of Fmoc-NMe-PEG4-NHS Ester. Click reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide a rapid and efficient means of conjugating biomolecules without requiring harsh conditions. Researchers have leveraged this approach to attach PEGylated peptides to imaging agents, enabling real-time tracking of biological processes in vivo. This has significant implications for diagnostic applications, particularly in oncology where targeted imaging can lead to earlier detection and more accurate staging of tumors.

The integration of computational chemistry and machine learning has also revolutionized the way researchers approach drug design. By utilizing algorithms to predict optimal molecular structures and interactions, scientists can streamline the development process. In this regard, Fmoc-NMe-PEG4-NHS Ester serves as a critical building block for designing novel therapeutics. Its modular structure allows for easy customization, enabling researchers to fine-tune properties such as hydrophobicity and flexibility. These attributes are essential for optimizing drug candidates for specific biological targets.

Recent clinical trials have highlighted the potential of PEGylated peptides as therapeutic agents. For example, PEGylated interferon alpha has been successfully used in treating chronic viral infections by extending its half-life and improving patient compliance. The ease with which Fmoc-NMe-PEG4-NHS Ester can be incorporated into these molecules underscores its importance in pharmaceutical manufacturing. As drug development continues to evolve towards more personalized medicine approaches, compounds like this will remain indispensable tools for medicinal chemists.

The environmental impact of synthetic methodologies is another area where innovations are being actively pursued. Green chemistry principles emphasize the development of processes that minimize waste and hazardous byproducts. The synthesis of Fmoc-NMe-PEG4-NHS Ester adheres to these principles by employing reagents that are both efficient and environmentally benign. This aligns with global efforts to reduce the ecological footprint of pharmaceutical production.

In conclusion, Fmoc-NMe-PEG4-NHS Ester represents a cornerstone in modern biotechnology and pharmaceutical research. Its unique combination of functionalities makes it an invaluable asset for scientists working on peptide-based therapeutics, diagnostic agents, and drug delivery systems. As research progresses into more sophisticated applications such as gene therapy and regenerative medicine, compounds like this will continue to play a central role in advancing medical science.

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